molecular formula C37H36N4O6 B8122952 3'-Amino-n4-benzoyl-2',3'-dideoxy-5'-o-dmt-cytidine

3'-Amino-n4-benzoyl-2',3'-dideoxy-5'-o-dmt-cytidine

Cat. No.: B8122952
M. Wt: 632.7 g/mol
InChI Key: DQVBUEBFFZSSSM-VOTWKOMSSA-N
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Description

“N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in the development of antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using a dimethoxytrityl (DMT) group.

    Amination: Introduction of the amino group at the 3’ position.

    Benzoylation: The amino group is then protected by benzoylation.

    Deprotection: Removal of the DMT group to yield the final compound.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

“N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Potential use in antiviral and anticancer therapies.

    Industry: Used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of “N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may inhibit enzymes involved in DNA replication or repair, leading to cell death or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine: A nucleoside analog used in antiviral therapies.

    3’-Amino-2’,3’-dideoxycytidine: Another analog with similar properties.

    N-Benzoyl-2’,3’-dideoxycytidine: A related compound with a benzoyl group.

Uniqueness

“N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” is unique due to its specific combination of protective groups and functional modifications, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[1-[(2R,4S,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N4O6/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(38)23-34(47-32)41-22-21-33(40-36(41)43)39-35(42)25-9-5-3-6-10-25/h3-22,31-32,34H,23-24,38H2,1-2H3,(H,39,40,42,43)/t31-,32+,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVBUEBFFZSSSM-VOTWKOMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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